5-amino-2-[(2,3,4-trifluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-2-[(2,3,4-trifluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one, also known as 5-AO-TFP, is a synthetic compound that is widely used in the field of scientific research. It is a highly versatile compound that has a range of applications across a variety of disciplines, including organic chemistry, biochemistry, and pharmacology. 5-AO-TFP has been found to be useful in the synthesis of a variety of compounds, as well as in the study of a range of biological processes.
Scientific Research Applications
Antimicrobial Activities
5-Amino-2-[(2,3,4-trifluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one and its derivatives have been studied for their potential antimicrobial activities. Certain compounds synthesized from similar structures have shown good to moderate activities against test microorganisms, indicating their potential in antimicrobial research (Bektaş et al., 2007).
Peptidomimetics and Biologically Active Compounds
The compound is suitable for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. This application is particularly relevant in the field of medicinal chemistry, where the creation of molecules that mimic the structure of peptides can lead to the development of new therapeutic agents (Ferrini et al., 2015).
Synthesis of α-Trifluoromethyl α-Amino Acids
Research has also focused on the synthesis of α-trifluoromethyl α-amino acids using compounds related to 5-amino-2-[(2,3,4-trifluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one. These amino acids, featuring aromatic and heteroaromatic side chains, demonstrate the synthetic versatility and potential applications of the compound in organic synthesis and drug development (Burger et al., 2006).
Photochemical Synthesis of 3-Amino-5-Perfluoroaryl-1,2,4-Oxadiazoles
This compound has been used in the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, indicating its utility in photochemical methodologies, which are important in the synthesis of complex molecules for various applications, including material science and pharmaceuticals (Buscemi et al., 2001).
Multicomponent Synthesis
The compound has been used in multicomponent synthesis processes, like the synthesis of pyrrolo[3,4-b]pyridin-5-one, showcasing its role in facilitating complex chemical reactions that are valuable in the development of novel compounds with potential applications in various scientific fields (Janvier et al., 2002).
properties
IUPAC Name |
5-amino-2-(2,3,4-trifluorobenzoyl)-1,2-oxazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-5-2-1-4(8(12)9(5)13)10(17)15-7(16)3-6(14)18-15/h1-3H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDGRUOCZMRMOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N2C(=O)C=C(O2)N)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-[(2,3,4-trifluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.